N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide
Description
N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide is a synthetic organic compound characterized by a piperidine backbone functionalized with a 3-nitrobenzenesulfonyl group and a diethylaminoethyl carboxamide side chain. The diethylaminoethyl group introduces tertiary amine functionality, which may influence solubility, basicity, and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-3-20(4-2)13-11-19-18(23)17-10-5-6-12-21(17)28(26,27)16-9-7-8-15(14-16)22(24)25/h7-9,14,17H,3-6,10-13H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFYWMZPVJNHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 384.46 g/mol
The compound features a piperidine ring substituted with a diethylamino group and a nitrobenzenesulfonyl moiety, which contributes to its biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases involved in cancer progression. For instance, studies on related compounds have shown inhibition of VEGFR-2, ERK-2, and Abl-1 kinases, which are critical targets in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated the anti-proliferative effects of similar compounds on various cancer cell lines. For example:
- HepG2 Cells : A related compound showed an IC50 value of 11.3 μM, indicating significant apoptosis induction in liver cancer cells .
- K562 Cells : Another derivative exhibited an IC50 value of 4.5 μM against K562 cells, known for their hyperactivity related to the targeted kinases .
Cytotoxicity Assessment
Cytotoxicity studies are crucial for understanding the therapeutic potential and safety profile of this compound. The following table summarizes cytotoxic effects observed in various studies:
| Cell Line | Compound Tested | IC50 (μM) | Notes |
|---|---|---|---|
| HepG2 | Compound 6b | 11.3 | Induces significant apoptosis |
| K562 | Compound 6b | 4.5 | High activity due to multikinase inhibition |
| QSG7701 | Compound 6b | >100 | Less than 35% inhibition at high concentration |
Case Studies
- Case Study on Multikinase Inhibition :
-
Clinical Implications :
- The biological activity of this compound suggests potential applications in clinical settings, particularly in developing novel cancer therapies that target multiple signaling pathways simultaneously.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Piperidine Cores
A key analogue, N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19) , shares a piperidine-carboxamide scaffold but differs in substituents:
- Sulfonyl Group : The target compound uses a 3-nitrobenzenesulfonyl group, while Compound 19 employs a tosyl (p-toluenesulfonyl) group. The nitro group’s strong electron-withdrawing nature may increase electrophilicity compared to the tolyl group’s methyl substituent, altering reactivity in nucleophilic substitution or redox reactions.
- Amino Substituents: The target compound’s diethylaminoethyl side chain contrasts with Compound 19’s bulkier phenyl(pyridin-2-yl)methyl group. This difference likely impacts steric hindrance and binding affinity in molecular interactions.
Comparison with V-Series Nerve Agents
V-series nerve agents (e.g., VX, VE, VM) share diethylaminoethyl moieties but differ fundamentally in core structure and toxicity:
- Core Chemistry: V-agents are phosphonothioic acid esters, whereas the target compound is a sulfonamide-carboxamide hybrid. This distinction eliminates the organophosphate-related acetylcholinesterase inhibition mechanism responsible for V-agents’ neurotoxicity.
- Functional Groups : The nitrobenzenesulfonyl group in the target compound lacks the phosphorus-sulfur bonds critical for V-agent persistence and lethality.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Reactivity : The nitro group in the target compound may enhance stability in acidic conditions compared to tosyl derivatives, as nitro groups resist protonation .
- Biological Interactions : Unlike V-agents, the absence of phosphorus in the target compound likely eliminates neurotoxic effects but retains tertiary amine-mediated interactions (e.g., hydrogen bonding or ionic interactions) .
- Synthetic Utility: The diethylaminoethyl side chain could improve solubility in polar solvents, facilitating its use in coupling reactions or as a directing group in catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
